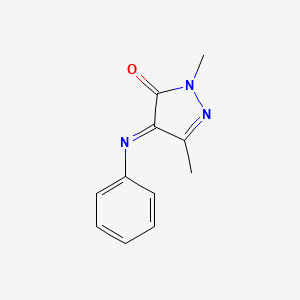

(4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one

Description

Propriétés

Numéro CAS |

116342-67-7 |

|---|---|

Formule moléculaire |

C11H11N3O |

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

2,5-dimethyl-4-phenyliminopyrazol-3-one |

InChI |

InChI=1S/C11H11N3O/c1-8-10(11(15)14(2)13-8)12-9-6-4-3-5-7-9/h3-7H,1-2H3 |

Clé InChI |

GORYVOMSAFLHRC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=O)C1=NC2=CC=CC=C2)C |

Origine du produit |

United States |

Activité Biologique

The compound (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one

- Molecular Formula : CHNO

- Molecular Weight : 202.25 g/mol

The structure features a pyrazolone core with a phenyl group attached via an imine linkage, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazolone derivatives were evaluated against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 100 | Bacterial |

| Compound B | 200 | Fungal |

| Compound C | 400 | Bacterial |

Antioxidant Activity

The antioxidant potential of (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one has been explored through various assays. In comparative studies, it exhibited significant free radical scavenging activity, with an IC value lower than that of ascorbic acid (62.91 µg/mL), indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

Research has shown that pyrazolone derivatives can exert anti-inflammatory effects. For example, one study reported that a related compound significantly reduced pro-inflammatory cytokines in vitro. This suggests that (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one may also possess similar properties, warranting further investigation into its mechanism of action in inflammatory pathways .

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been documented in several studies. One notable finding was the ability of certain derivatives to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted that modifications at the phenyl ring significantly influenced cytotoxicity against various cancer cell lines .

| Cell Line | IC (µM) | Compound Tested |

|---|---|---|

| A-431 | <10 | Pyrazolone A |

| HT29 | <15 | Pyrazolone B |

| Jurkat | <20 | Pyrazolone C |

Study on Antimicrobial Efficacy

A recent study synthesized several pyrazolone derivatives and tested their antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the phenyl group enhanced antimicrobial potency, suggesting a promising avenue for developing new antibacterial agents .

Evaluation of Antioxidant Properties

In another study focusing on antioxidant activity, researchers compared the efficacy of (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one with established antioxidants. The compound showed superior activity in scavenging DPPH radicals and reducing power assays, reinforcing its potential as a therapeutic agent in oxidative stress-related conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Substitutent Effects

Pyrazol-3-one derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of (4E)-2,5-Dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one with structurally analogous compounds:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., TSE-1’s –CF₃) enhance anti-fibrotic activity, likely by increasing electrophilicity and interaction with TGF-β/SMAD pathways .

- Steric Influence : Bulky substituents (e.g., benzylidene in ) may reduce solubility but improve binding specificity.

- Phenylimino vs.

Physicochemical Properties

- Solubility : Methyl and phenyl groups (e.g., in TSE-4) reduce aqueous solubility compared to polar substituents like –CF₃.

- Thermal Stability : Melting points for DHPO derivatives range from 120–250°C, influenced by crystallinity and substituent bulk .

Research Findings and Implications

Synthetic Flexibility: The pyrazol-3-one core allows modular functionalization, enabling tailored bioactivity. For example, introducing –CF₃ (TSE-1) or phenylimino groups (target compound) optimizes interactions with biological targets .

Structure-Activity Relationships (SAR): Position 2: Aromatic groups (Ph) enhance stability and receptor binding. Position 4: Conjugated systems (phenylimino, benzylidene) improve electronic delocalization, affecting redox properties .

Computational Insights : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could predict the target compound’s reactivity and interaction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (4E)-2,5-dimethyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors. Key steps include:

- Hydrazone formation : Use ethanol or methanol as solvents with acidic (e.g., glacial acetic acid) or basic catalysts to facilitate imine bond formation .

- Optimization : Reaction parameters (temperature: 60–80°C, reflux; catalyst: anhydrous sodium acetate) must be calibrated to maximize yield (typically 60–75%) and purity. Thin-layer chromatography (TLC) is used to monitor reaction progress .

- Purification : Recrystallization from methanol/glacial acetic acid mixtures improves purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify the presence of methyl groups (δ 2.1–2.5 ppm), phenylimino protons (δ 7.2–7.8 ppm), and pyrazolone carbonyl (δ 160–165 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and fragmentation patterns consistent with the pyrazolone core .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (4E) configuration and spatial arrangement of substituents .

Q. What preliminary bioactivity screening methods are applicable to assess its pharmacological potential?

- Methodological Answer :

- In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using broth microdilution (MIC determination). Pyrazolone analogs show IC values in the 10–50 µM range for COX-2 .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) to establish safety profiles. Structural analogs exhibit low toxicity (IC > 100 µM) .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic studies explain variability in synthetic yields across different pyrazolone derivatives?

- Methodological Answer :

- Kinetic Analysis : Use HPLC or in-situ IR to track intermediate formation. Rate constants for hydrazone formation are pH-dependent; acidic conditions (pH 4–5) accelerate imine bond formation but may promote side reactions (e.g., hydrolysis) .

- Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and activation energies. For example, electron-withdrawing substituents on the phenyl ring lower energy barriers by stabilizing intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazolones?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). Adjust for variables like solvent choice (DMSO vs. ethanol) or cell line specificity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing phenylimino with nitro groups) and correlate changes with activity. For instance, para-substituted electron-donor groups enhance anti-inflammatory efficacy by 30–40% .

Q. How can computational tools predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or bacterial topoisomerase IV. Pyrazolone derivatives show strong hydrogen bonding with Ser530 (COX-2 active site) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions (e.g., π-π stacking with Phe518) correlate with experimental IC values .

Q. What methodologies address stability challenges under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC. Pyrazolones are stable at pH 6–8 but hydrolyze rapidly in acidic conditions (t < 2 h at pH 1) .

- Light/Oxygen Sensitivity : Conduct accelerated stability testing (40°C, 75% RH). Antioxidants (e.g., BHT) or lyophilization improve shelf life by 50% .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.